Molecular Weight and Density of Trivinylsilyloxy Heptacyclopentyl POSS: A Comprehensive Technical Guide
Molecular Weight and Density of Trivinylsilyloxy Heptacyclopentyl POSS: A Comprehensive Technical Guide
Executive Summary
Trivinylsilyloxy heptacyclopentyl Polyhedral Oligomeric Silsesquioxane (POSS) represents a critical class of organic-inorganic hybrid nanomaterials. Characterized by a rigid siloxane cage core and tailorable peripheral organic groups, POSS molecules serve as robust nanobuilding blocks in advanced materials science and biomedical engineering. This whitepaper provides an in-depth technical analysis of the molecular weight and density of trivinylsilyloxy heptacyclopentyl POSS (CAS: 352538-79-5), detailing the causality behind experimental methodologies and their implications for drug development and formulation.
Physicochemical Profiling: Molecular Weight and Density
The theoretical molecular weight of trivinylsilyloxy heptacyclopentyl POSS is calculated based on its empirical formula, C41H72O13Si9. The rigid silica-like framework (1–3 nm in diameter) provides exceptional thermal stability, while the heptacyclopentyl groups impart steric hindrance, dictating the molecule's density and solubility profiles. The density of POSS compounds typically hovers around 1.20 g/cm³, a critical parameter that influences chain packing and free volume when integrated into polymer matrices or lipid bilayers for [1].
Table 1: Quantitative Physicochemical Data of Trivinylsilyloxy Heptacyclopentyl POSS
| Parameter | Value | Reference Standard |
| CAS Number | 352538-79-5 | [2] |
| Empirical Formula | C41H72O13Si9 | [2] |
| Molecular Weight | 1025.77 g/mol | [2] |
| Predicted Density | 1.20 ± 0.1 g/cm³ | [3] |
| Melting Point | >350 °C | [2] |
| Core Structure | T8 Siloxane Cage | [1] |
Analytical Methodologies: Establishing Trust and Accuracy
While theoretical molecular weight and density provide a baseline, experimental validation is paramount in drug development to ensure batch-to-batch consistency, verify functionalization efficiency, and rule out oligomeric aggregation.
Absolute Molecular Weight Determination via GPC-MALS
Gel Permeation Chromatography coupled with Multi-Angle Light Scattering (GPC-MALS) is the gold standard for determining the absolute molecular weight of POSS derivatives. Unlike conventional GPC, which relies on relative calibration using polystyrene standards (often leading to overestimation due to the rigid, spherical nature of POSS), MALS measures the intensity of scattered light directly proportional to the absolute molecular weight and concentration.
Self-Validating Protocol: GPC-MALS Workflow
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Sample Preparation: Dissolve 2.0 mg of POSS in 1.0 mL of HPLC-grade Tetrahydrofuran (THF). Causality: THF ensures complete solvation of the hydrophobic cyclopentyl groups, preventing micelle formation or aggregation that would skew light scattering data.
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Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. Causality: Removes particulate contaminants that cause noise in the MALS detector, ensuring baseline stability.
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Injection and Separation: Inject 100 µL into a GPC system equipped with high-resolution Styrogel columns maintained at 35 °C. Causality: Temperature control prevents viscosity fluctuations in the mobile phase, ensuring reproducible retention times.
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Detection and Analysis: Eluate passes through a refractive index (RI) detector and a MALS detector. The absolute molecular weight (Mw) is calculated using the Zimm plot method. Causality: The dual-detector setup acts as a self-validating system; the RI provides the concentration (dn/dc), while MALS provides the radius of gyration and absolute mass, confirming the monomeric state of the 1025.77 g/mol compound.
Fig 1. Step-by-step GPC-MALS workflow for determining absolute molecular weight of POSS.
Density Determination via Helium Gas Pycnometry
The density of POSS powders cannot be accurately measured using liquid displacement due to the material's hydrophobicity and potential for partial solvation. Helium gas pycnometry is utilized because helium atoms are small enough to penetrate the interstitial spaces between the bulky heptacyclopentyl groups without interacting chemically with the siloxane core.
Self-Validating Protocol: Helium Pycnometry Workflow
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Accurate Weighing: Weigh approximately 1.0000 g of dried POSS powder using a micro-analytical balance. Causality: Precise mass input is required for the final density calculation (Density = Mass/Volume).
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Sample Loading and Purging: Place the sample in the pycnometer cell and purge with ultra-high purity helium gas for 10 cycles. Causality: Purging displaces atmospheric air and surface-bound moisture, which would otherwise artificially inflate the measured volume.
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Pressurization: Pressurize the sample chamber to a known target pressure (e.g., 19.5 psig).
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Gas Expansion: Open the valve to the expansion chamber and record the pressure drop. Causality: The system validates itself through Boyle's Law (
). The pressure differential directly correlates to the skeletal volume of the POSS molecules, yielding the true density (~1.20 g/cm³).
Fig 2. Helium pycnometry experimental workflow for precise density measurement of POSS powders.
Mechanistic Impact on Biomedical and Material Applications
The specific molecular weight (1025.77 g/mol ) and density (~1.20 g/cm³) of trivinylsilyloxy heptacyclopentyl POSS dictate its behavior in complex biological and polymeric systems.
Drug Delivery Systems
In the formulation of nanocarriers, the rigid T8 cage acts as a structurally precise anchor. The density of the POSS core influences the overall buoyancy and aerodynamic diameter of inhalable drug delivery particles. Furthermore, the bulky heptacyclopentyl groups create significant steric hindrance. When conjugated to active pharmaceutical ingredients (APIs) or embedded in lipid bilayers, this steric bulk prevents premature enzymatic degradation of the payload and modulates the release kinetics.
Nanocomposite Structural Integrity
In [4] (e.g., for implantable devices), the trivinylsilyloxy group allows for covalent cross-linking with organic monomer matrices. Because the density of POSS (1.20 g/cm³) is closely matched to many organic polymers (typically 1.0–1.3 g/cm³), it prevents phase separation and sedimentation during the curing process. The molecular weight ensures that the POSS cages occupy a specific free volume within the polymer network, enhancing mechanical hardness and scratch resistance without compromising optical transparency.
Fig 3. Logical relationship between POSS physicochemical properties and biomedical applications.
References
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Title: Use of Polyhedral Oligomeric Silsesquioxane (POSS) in Drug Delivery, Photodynamic Therapy and Bioimaging Source: MDPI (Molecules) URL: [Link]
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Title: CAS No.352538-79-5, PSS-TRIVINYLSILYLOXY-HEPTACYCLOPENTYL SUBSTITUTED Source: LookChem URL: [Link]
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Title: Polyhedral Oligomeric Silsesquioxanes (POSS) for Transparent Coatings: Material Properties and Applications Source: MDPI (Coatings) URL: [Link]
